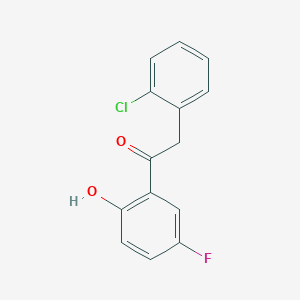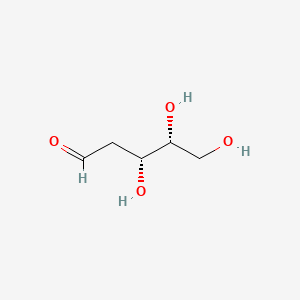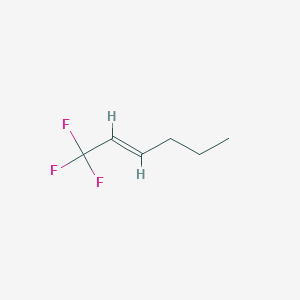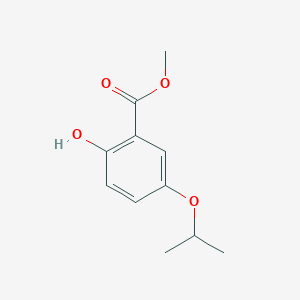
Vinyl perfluorononanoate
概要
説明
Vinyl perfluorononanoate is a chemical compound with the molecular formula C11H3F17O2 and a molecular weight of 490.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a vinyl group (C=C) attached to a perfluorononanoate group (COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F) .Physical and Chemical Properties Analysis
This compound is a highly stable compound due to the strength of the carbon-fluorine bonds . It has unique physical and chemical properties that make it useful in various applications .科学的研究の応用
Fluoropolymers and Ion-Exchange Membranes
Vinyl perfluorononanoate derivatives like perfluoro(vinyl ether) are vital in developing functional fluoropolymers. These fluoropolymers, particularly when copolymerized with tetrafluoroethylene, are useful in creating perfluorinated ion-exchange membranes. Such membranes are significant for pollution-free and energy-saving chlor-alkali production, reflecting their environmental and industrial importance (Yamabe, 1992).
Biomedical Applications
Vinyl polymers, including derivatives of this compound, are being extensively researched for biomedical applications. The development of degradable vinyl polymers is crucial in fields ranging from nanomedicine to microelectronics and environmental protection. These materials offer new possibilities due to their degradable nature, which is especially relevant in the context of biomedical applications (Delplace & Nicolas, 2015).
Water Treatment and Membrane Technology
This compound derivatives, such as poly(vinylidene fluoride) (PVDF), are extensively used in water treatment and membrane technologies. PVDF membranes exhibit high thermal stability, chemical resistance, and excellent membrane-forming properties. They are applied in various domains, including water treatment, membrane distillation, gas separation, and bioethanol recovery (Kang & Cao, 2014).
Energy Storage Devices
Perfluorinated vinyl ethers (PFVEs) are crucial in synthesizing fluoropolymers, which have broad applications in energy storage devices. Novel methods like organocatalyzed controlled radical polymerization under visible light allow for the creation of fluorinated terpolymers. These materials display desirable properties for solid polymer electrolyte design, offering new opportunities in high-performance energy storage devices (Quan et al., 2021).
Polymer Synthesis and Modification
This compound is involved in the synthesis of various polymers and their modification. The synthesis of poly(vinyl ethers) with perfluoroalkyl pendant groups, for instance, demonstrates the material's role in creating polymers with unique properties like amorphous structure and side-chain crystallization. These characteristics are pivotal for applications in different industries (Höpken et al., 1992).
Environmental Monitoring
Research involving this compound derivatives extends to environmental monitoring. Studies on substances like ADONA, a replacement emulsifier in fluoropolymer production, and other perfluorinated compounds, are crucial for understanding the environmental and health impacts of these chemicals. Such research helps in assessing the body burden of various perfluorinated substances in populations (Fromme et al., 2017).
Polymer Electrolytes and Conductivity
This compound derivatives also play a role in the study of polymer electrolytes and conductivity. For example, the conductivity of lithium perfluorononanoate in water-poly(vinyl pyrrolidone) solutions has been a subject of study, providing insights into the interactions and binding of ions in polymer-surfactant systems, which is significant for understanding and developing new materials for various applications (D'Aprano et al., 1997).
Safety and Hazards
将来の方向性
Perfluorinated compounds, including Vinyl perfluorononanoate, have been the subject of increasing research interest, particularly in the fields of environmental sciences and toxicology . A new generation of fluorinated chemicals has already emerged in commerce, with little information regarding their environmental fate and distribution as well as potential health effects . Therefore, future research will likely focus on understanding these aspects and developing safer replacement products .
作用機序
Target of Action
Vinyl perfluorononanoate is a type of perfluorinated compound (PFC), which are known for their unique chemical and physical properties . The primary targets of PFCs, including this compound, are nuclear receptors, specifically the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation.
Mode of Action
It is known that pfcs, including this compound, can activate pparα . This activation can lead to changes in gene expression, affecting various biological processes such as lipid metabolism and inflammation .
Biochemical Pathways
The activation of PPARα by this compound can affect several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and possibly others . The downstream effects of these changes can vary, potentially leading to various health effects.
Pharmacokinetics
The pharmacokinetics of this compound, like other PFCs, are characterized by major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups . .
Result of Action
Exposure to pfcs has been associated with various adverse effects in laboratory animal models, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Like other PFCs, this compound is persistent in the environment due to its chemical stability and resistance to degradation . This persistence can lead to widespread environmental contamination and potential human exposure .
特性
IUPAC Name |
ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMXLVPFPSANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F17O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895929 | |
| Record name | Ethenyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54640-64-1 | |
| Record name | Ethenyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid](/img/structure/B3042208.png)





![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)
